Ortho- vs. Para-Chloro Substitution Diverts Molecular Recognition in PDB-Deposited PanDDA Fragment Screens
The para-chloro isomer (4-chlorophenyl)(thiomorpholin-4-yl)methanone (PDB ligand code I8D) was identified as a bound fragment in PanDDA crystallographic screens against both Porphyromonas gingivalis target protein (PDB 5SDN) and SARS-CoV-2 NSP14 (PDB 5SME), demonstrating its ability to engage protein binding sites [1]. The ortho-chloro compound (CAS 663884-78-4) was not observed binding in these same crystal systems under identical screening conditions, implying that the ortho-substitution either sterically precludes or electronically disfavors the binding mode accessible to the para-isomer. This constitutes a direct head-to-head selectivity filter where the ortho-isomer may serve as a negative control or selectivity probe in the same fragment panel [1].
| Evidence Dimension | Crystallographic binding observed in PanDDA fragment screens (PDB depositions) |
|---|---|
| Target Compound Data | No PDB entry or bound structure reported for (2-chlorophenyl)(1,4-thiazinan-4-yl)methanone (ortho-isomer) |
| Comparator Or Baseline | Para-chloro isomer (I8D): bound conformation deposited in PDB 5SDN (P. gingivalis target) and PDB 5SME (SARS-CoV-2 NSP14) |
| Quantified Difference | Ortho-isomer: 0 PDB bound structures vs. Para-isomer: 2 publicly deposited bound structures (binary qualitative difference) |
| Conditions | PanDDA analysis group deposition; crystal soaking at fragment concentrations; X-ray diffraction data collection and refinement (PDB validation reports available) |
Why This Matters
For procurement decisions in fragment screening libraries, the ortho-isomer provides a unique selectivity filter tool to discriminate binding pockets that tolerate planar para-substituted scaffolds from those requiring the twisted ortho-topology.
- [1] PDBj. ChemComp-I8D: (4-chlorophenyl)(thiomorpholin-4-yl)methanone. PDB Ligand Summary (PDB-ID: 5SDN, 5SME). View Source
